2-Methylglutaronitrile

Biocatalysis Nitrilase Selectivity Enzymatic Hydrolysis

2-Methylglutaronitrile (MGN) is a cost-effective aliphatic dinitrile byproduct from adiponitrile production. Its α-methyl branch fundamentally alters reactivity versus linear analogs, enabling unique branched polyamide monomers (2-MPDA), β-picoline, and 3-cyanopyridine syntheses. Linear glutaronitrile cannot replicate these applications. Supplied as a colorless to yellow liquid (≥98% purity). Ideal for bulk procurement in industrial synthesis and R&D.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 4553-62-2
Cat. No. B1199711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylglutaronitrile
CAS4553-62-2
Synonymsmethylglutaronitrile
MGN cpd
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC(CCC#N)C#N
InChIInChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3
InChIKeyFPPLREPCQJZDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70.7° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylglutaronitrile (CAS 4553-62-2): Technical Baseline and Procurement Essentials for Research and Industrial Users


2-Methylglutaronitrile (MGN; CAS 4553-62-2) is an aliphatic dinitrile with the linear formula NCCH(CH₃)CH₂CH₂CN . It is a colorless to light yellow clear liquid with a boiling point of 269–271°C (lit.), a density of 0.95 g/mL at 25°C, and a refractive index of n20/D 1.434 [1]. MGN is a racemic mixture and is primarily encountered as a high-volume byproduct in the industrial synthesis of adiponitrile, a key precursor for nylon 66 [2]. Its molecular weight is 108.14 g/mol, and it is soluble in water .

Why 2-Methylglutaronitrile Cannot Be Interchanged with Common Aliphatic Dinitriles


Generic substitution with linear aliphatic dinitriles such as glutaronitrile (C5) or adiponitrile (C6) is not chemically or economically viable for applications centered on 2-methylglutaronitrile. The presence of the α-methyl branch in MGN fundamentally alters its reactivity, regioselectivity, and the physical properties of its downstream products. Unlike its linear analogs, MGN serves as a unique, high-volume industrial byproduct stream, offering a distinct cost advantage and a built-in branched architecture that is essential for synthesizing methyl-branched diamines and heterocycles [1]. Attempting to substitute MGN with glutaronitrile would result in the complete loss of the methyl branch, failing to produce the desired branched polyamide monomers or the specific substituted pyridine derivatives [2]. Therefore, scientific and industrial users cannot simply interchange these in-class dinitriles without fundamentally changing the outcome of their synthesis or the properties of their final material.

2-Methylglutaronitrile: Quantified Differentiation from Structural Analogs


Enzymatic Hydrolysis: Quantified Activity Reduction Versus Linear Glutaronitrile

In head-to-head enzymatic assays, 2-methylglutaronitrile exhibits significantly reduced substrate activity compared to its linear counterpart, glutaronitrile, demonstrating the substantial impact of the methyl branch on enzyme recognition. A nitrilase enzyme from an uncultured bacterium (E1A0Z9) exhibited only 77% relative activity on 2-methylglutaronitrile when compared directly to its activity on glutaronitrile under identical conditions [1]. This quantifies a 23% reduction in enzymatic hydrolysis efficiency solely attributable to the α-methyl substitution.

Biocatalysis Nitrilase Selectivity Enzymatic Hydrolysis

Catalytic Hydrogenation to β-Picoline: Catalyst Selectivity Profile of Technical Grade MGN

The catalytic conversion of 2-methylglutaronitrile to the valuable intermediate β-picoline (3-methylpyridine) demonstrates a pronounced catalyst dependence that distinguishes MGN from other dinitrile substrates. In vapor-phase hydrogenation of a technical mixture containing 2-methylglutaronitrile and 2-ethylsuccinonitrile, silica-supported palladium, platinum, and rhodium catalysts were active for β-picoline production, whereas Ni/SiO₂ and Ru/SiO₂ catalysts showed no appreciable activity [1]. Catalyst stability under these conditions decreased in the order Pt > Pd > Rh [1]. This defines a specific catalyst selection window for industrial operators processing MGN-containing streams.

Heterogeneous Catalysis Pyridine Synthesis Catalyst Screening

Regioselective Nitrilase Hydrolysis: ω-Specific Conversion to 4-Cyanopentanoic Acid

Unlike many non-specific chemical hydrolysis methods, the metagenomic nitrilase Nit1 exhibits regioselective hydrolysis on 2-methylglutaronitrile, exclusively targeting the ω-nitrile group to yield 4-cyanopentanoic acid [1]. This contrasts with non-selective chemical hydrolysis of linear dinitriles like adiponitrile, which yields mixtures of amino-cyano, cyano-carboxylic, and dicarboxylic acids that require subsequent separation. The Nit1 enzyme favors aliphatic dinitriles over mononitriles, and stereochemical analysis confirmed the regioselective conversion of MGN to this specific ω-cyanocarboxylic acid [1].

Regioselective Biocatalysis Green Chemistry Fine Chemical Synthesis

Industrial Sourcing: MGN as a High-Volume Byproduct Stream with Distinct Cost Structure

2-Methylglutaronitrile is obtained in large quantities as a byproduct of the large-scale industrial synthesis of adiponitrile from acrylonitrile, typically comprising a technical mixture with 2-ethylsuccinonitrile [1]. Unlike adiponitrile, which is the primary high-value product, MGN and its co-products are available as a distinct, lower-cost industrial stream. This contrasts with glutaronitrile (C5 dinitrile), which is not produced at comparable scale as a byproduct and must be synthesized via dedicated, more expensive routes. The patent literature explicitly notes that MGN is 'available in large quantities as a by-product' and represents an 'inexpensive' feedstock for downstream processes [1][2].

Industrial Byproduct Supply Chain Economics Nylon Precursor

Acute Oral Toxicity: LD₅₀ Comparison to Structural Analogs

2-Methylglutaronitrile exhibits moderate acute oral toxicity in rats, with an LD₅₀ of 400 mg/kg [1]. For procurement and laboratory handling, this places MGN in a comparable but distinct toxicity category from its analogs. Adiponitrile (C6) has a reported rat oral LD₅₀ of approximately 300 mg/kg, while glutaronitrile (C5) exhibits higher acute toxicity with an oral LD₅₀ of approximately 50 mg/kg in rats [2]. MGN's LD₅₀ of 400 mg/kg indicates lower acute oral toxicity than adiponitrile and substantially lower acute toxicity than glutaronitrile, though all three dinitriles carry GHS hazard classifications for acute toxicity .

Toxicology Safety Assessment Risk Management

2-Methylglutaronitrile: High-Value Application Scenarios for Procurement and Research


Catalytic Synthesis of β-Picoline (3-Methylpyridine) from Industrial Byproduct Streams

2-Methylglutaronitrile serves as a cost-effective feedstock for the vapor-phase catalytic synthesis of β-picoline (3-methylpyridine), a crucial precursor for niacin and niacinamide (vitamin B complex) [1]. MGN's availability as a large-scale byproduct of adiponitrile production makes it an economically attractive alternative to traditional β-picoline synthesis routes based on acetaldehyde, formaldehyde, and ammonia [1]. Catalyst selection must be carefully managed: Pd/SiO₂, Pt/SiO₂, and Rh/SiO₂ are active for this conversion, whereas Ni/SiO₂ and Ru/SiO₂ exhibit no appreciable activity on MGN-containing technical mixtures [2]. The oxidative cyclization of MGN can also be performed in one step using molecular oxygen over mixed metal oxide catalysts at 300–500°C with contact times of 0.1–20 seconds [1].

Hydrogenation to 2-Methylpentanediamine as a Branched Polyamide Monomer

Catalytic hydrogenation of 2-methylglutaronitrile yields 2-methylpentanediamine (2-MPDA), a branched diamine monomer that can substitute hexamethylenediamine in polyamide and polyurethane synthesis [1]. Using Raney nickel catalyst in liquid phase, 2-methylpentanediamine is obtained very selectively [1]. The branched methyl group in the resulting polymer backbone introduces structural irregularities that modify polymer crystallinity, melting temperature, and mechanical properties compared to linear nylons [1]. Patent-protected processes describe hydrogenation of MGN to 2-methyl-1,5-pentamethylenediamine using Raney cobalt catalysts promoted with nickel and chromium [2], enabling industrial-scale production of methyl-branched polyamides with tailored performance characteristics.

Regioselective Biocatalytic Production of 4-Cyanopentanoic Acid

The nitrilase enzyme Nit1 catalyzes regioselective hydrolysis of 2-methylglutaronitrile exclusively at the ω-nitrile position to yield 4-cyanopentanoic acid, with no detectable α-hydrolysis [1]. This ω-cyanocarboxylic acid is an important precursor for the fine chemical 1,5-dimethyl-2-piperidone (1,5-DMPD) [1]. The regioselectivity of Nit1 on MGN eliminates the need for protecting group strategies or chromatographic separation of positional isomers that plague non-selective chemical hydrolysis of dinitriles. This biocatalytic route enables greener, more atom-economical access to chiral and non-racemic cyanocarboxylic acids for pharmaceutical and fine chemical applications.

Preparation of 3-Cyanopyridine via Oxidative Cyclization

2-Methylglutaronitrile undergoes one-step oxidative cyclization with molecular oxygen over solid contact oxidation catalysts to yield 3-cyanopyridine [1]. This route leverages MGN's availability as an inexpensive adiponitrile byproduct to produce 3-cyanopyridine, an important intermediate for niacin (vitamin B3) synthesis [1]. The vapor-phase reaction proceeds at temperatures of 300–500°C with contact times of 0.1–20 seconds using mixed metal oxide catalysts. This oxidative cyclization pathway is distinct from the reductive hydrogenation route to β-picoline and offers an alternative catalytic entry to substituted pyridine derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylglutaronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.